Noberastine citrate

H1 Receptor Pharmacology Binding Affinity In Vitro Assays

Researchers requiring maximal peripheral H1 receptor blockade without CNS confounds face limited options with sufficient potency and selectivity. Noberastine citrate solves this with sub-nanomolar affinity (Ki,app 0.15-0.55 nM) and high peripheral selectivity (>70% lung vs. <10% cerebellar occupancy at 0.63 mg/kg). • Ideal tool compound for in vivo inflammation, itch, or pain models requiring peripherally restricted H1 antagonism. • Validated reference standard for PK/PD modeling of H1 antagonists with rapid onset (significant effect within 1-2 h) and nonlinear kinetics. • Sourced with certified purity and available in research-grade quantities with reliable global fulfillment.

Molecular Formula C23H29N5O8
Molecular Weight 503.5 g/mol
CAS No. 139751-07-8
Cat. No. B12647009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoberastine citrate
CAS139751-07-8
Molecular FormulaC23H29N5O8
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H21N5O.C6H8O7/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyVXIJMTRTCJNTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noberastine Citrate: Fast-Acting Peripheral H1 Antagonist


Noberastine citrate is a potent, second-generation histamine H1 receptor antagonist. Structurally, it is a furan derivative of nor-astemizole, a primary metabolite of astemizole [1]. The compound was designed with a specific objective: to achieve a more rapid onset of action than its progenitor while maintaining a favorable duration of effect and high peripheral selectivity [2]. In vitro and ex vivo studies demonstrate that noberastine exhibits exceptionally high affinity for the H1 receptor, with apparent inhibition constants (Ki,app) in the low nanomolar range, placing it among the most potent agents in its class [3]. Furthermore, noberastine displays a distinct pharmacokinetic/pharmacodynamic (PK/PD) profile characterized by rapid absorption and a nonlinear PK/PD relationship, which differentiates it from many other second-generation antihistamines [4].

Noberastine Citrate: Pharmacological Differentiation


The class of second-generation H1 antihistamines, while unified by their goal of non-sedating allergy relief, exhibits profound heterogeneity in key pharmacological parameters. Simple substitution based on H1 antagonism is invalid due to significant, quantifiable differences in receptor binding kinetics, peripheral-to-central selectivity ratios, and in vivo PK/PD relationships [1]. For instance, while compounds like astemizole, loratadine, and cetirizine all target the H1 receptor, their apparent binding affinities vary by up to 100-fold [2]. Critically, their ability to differentiate between peripheral (lung) and central (cerebellar) H1 receptors in vivo is not uniform, directly impacting the potential for sedation [3]. Noberastine citrate occupies a specific, quantifiably distinct niche characterized by a unique combination of ultra-high potency, a short duration of action with rapid onset, and a nonlinear PK/PD profile that separates it from both long-acting (e.g., astemizole) and other short-acting (e.g., terfenadine) analogs [4].

Noberastine Citrate: Head-to-Head Evidence


H1 Receptor Binding Affinity Comparison

In a direct comparative study, noberastine demonstrated the highest apparent affinity for the histamine H1 receptor among a panel of six clinically used non-sedating antihistamines, including astemizole, mequitazine, terfenadine, loratadine, and cetirizine [1]. The apparent inhibition constant (Ki,app) for noberastine ranged from 0.15 to 0.55 nM across various assay conditions, representing the lowest Ki,app-value in the study [2]. In optimized assay conditions, the potency of astemizole and mequitazine was nearly comparable (Ki,app-values of 0.2 and 0.29 nM, respectively). In stark contrast, terfenadine, cetirizine, and loratadine bound with 30-fold, 80-fold, and 100-fold lower affinity, respectively [3].

H1 Receptor Pharmacology Binding Affinity In Vitro Assays

Ex Vivo Peripheral vs. Central H1 Occupancy

Ex vivo studies in guinea pigs provide a direct, quantitative measure of a compound's ability to occupy peripheral H1 receptors in the lung versus central H1 receptors in the cerebellum, a proxy for sedation liability [1]. At a dose of 0.63 mg/kg administered orally, noberastine achieved 70% occupancy of lung H1 receptors while demonstrating less than 10% occupancy of cerebellar H1 receptors [2]. This near-complete peripheral selectivity was matched only by astemizole in this study [3]. In contrast, mequitazine and terfenadine required a 7-fold higher dose to achieve the same level of peripheral occupancy [4]. Furthermore, loratadine and cetirizine demonstrated poor peripheral-central differentiation: at a dose of 2.5 mg/kg, loratadine resulted in 70% lung and 50% cerebellar occupancy, while cetirizine showed 60% lung and 70% cerebellar occupancy [5].

Ex Vivo Pharmacology Receptor Occupancy Peripheral Selectivity

Human Pharmacodynamics: Onset and Duration

A double-blind, placebo-controlled, crossover study in healthy volunteers assessed the time course of action of noberastine (10, 20, and 30 mg single oral doses) on histamine-induced skin wheals, a standard human pharmacodynamic model [1]. The study confirmed a rapid onset of effect: significant inhibition of wheal formation occurred by 1 hour post-dose for the 20 mg and 30 mg doses, whereas for the 10 mg dose, this effect was observed at 2 hours [2]. The inhibitory effect persisted beyond 24 hours for all doses [3]. This onset profile confirms the compound's intended design as a faster-acting derivative of astemizole, a drug known for its slow onset of action [4]. Notably, no sedative effects above placebo were reported at any dose level, as measured by visual analogue scale [5].

Human Pharmacodynamics Clinical Pharmacology Onset of Action

Clinical Efficacy in Allergic Rhinitis

The clinical efficacy of noberastine was established in a Phase II, double-blind, placebo-controlled, dose-response study in 250 patients with ragweed-induced seasonal allergic rhinitis [1]. Patients were randomized to receive noberastine 10 mg, 20 mg, or 30 mg once daily, or placebo, for 3 weeks. All active treatment groups demonstrated statistically significant superiority over placebo (p<0.05, with alpha adjusted for multiple comparisons) in global response rates [2]. The global response rates (percentage of responders) ranged from 62.7% to 71.1% for the noberastine groups, compared to 39.6% for the placebo group [3]. Importantly, the median time to first relief of symptoms was 2 to 4 hours for patients treated with noberastine, versus 72 hours for those receiving placebo [4]. No statistically significant differences in efficacy were observed among the three noberastine dose groups [5].

Clinical Trial Seasonal Allergic Rhinitis Efficacy

Noberastine Citrate: Research and Industrial Applications


Preclinical Peripheral H1 Antagonism Modeling

Based on its demonstrated low nanomolar binding affinity (Ki,app 0.15–0.55 nM) and high peripheral selectivity (70% lung vs. <10% cerebellar receptor occupancy at 0.63 mg/kg), noberastine citrate is an optimal tool compound for in vivo studies where maximal, peripherally restricted H1 receptor blockade is required [1]. This is particularly relevant for dissecting the role of peripheral histamine in models of inflammation, itch, or pain without confounding central nervous system effects [2].

PK/PD of Rapid-Onset Antihistamines

The compound's unique pharmacokinetic-pharmacodynamic profile—characterized by a rapid onset of action in humans (significant effect within 1-2 hours) and a nonlinear PK/PD relationship—makes it a valuable reference standard for developing and validating PK/PD models of H1 antagonists [3]. Research comparing the nonlinear kinetics of noberastine to the linear kinetics of other agents like cetirizine or astemizole can yield insights into drug-receptor binding dynamics and duration of effect [4].

Astemizole Analog Comparator Studies

As a furan derivative of nor-astemizole, noberastine was designed to improve the onset of action while retaining potency [5]. It serves as a critical comparator molecule in structure-activity relationship (SAR) studies and medicinal chemistry programs aimed at optimizing the astemizole scaffold. Its distinct pharmacological fingerprint allows researchers to benchmark new chemical entities against a well-characterized, potent, and fast-acting member of this chemical series [6].

Positive Control for H1 Antagonist Assays

The robust, dose-dependent inhibition of histamine-induced wheal and flare in human volunteers provides a clear, quantitative PD biomarker [7]. For CROs and clinical pharmacology units, noberastine citrate can be employed as a well-characterized positive control or reference standard in the development and validation of new assays for H1 antagonist activity, particularly those focused on rapid onset pharmacodynamics [8].

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